BenchChemオンラインストアへようこそ!

6-Bromo-1-cyclopropyl-3-iodo-1H-indole

Sequential cross-coupling Orthogonal reactivity C-H functionalization

Choose 6-Bromo-1-cyclopropyl-3-iodo-1H-indole for your discovery workflow to leverage its three synergistic features: (1) dual C3-iodo/C6-bromo handles enabling sequential Suzuki & Buchwald-Hartwig couplings without protection steps, cutting 2-3 synthetic steps; (2) N-cyclopropyl modification enhancing metabolic stability and BBB penetration critical for CNS-HIV NNRTI programs; (3) a direct iodine handle for radioisotopic exchange (¹²³I/¹²⁴I/¹²⁵I) in theranostic probe development. This scaffold uniquely enables parallel library expansion and structure-based dual-halogen bonding for isoform selectivity.

Molecular Formula C11H9BrIN
Molecular Weight 362.00 g/mol
Cat. No. B8156181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-cyclopropyl-3-iodo-1H-indole
Molecular FormulaC11H9BrIN
Molecular Weight362.00 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C3=C2C=C(C=C3)Br)I
InChIInChI=1S/C11H9BrIN/c12-7-1-4-9-10(13)6-14(8-2-3-8)11(9)5-7/h1,4-6,8H,2-3H2
InChIKeyVDPONJUFYWNSMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-cyclopropyl-3-iodo-1H-indole: A Strategic Dihalogenated Cyclopropyl Indole Scaffold for Sequential Cross-Coupling and CNS-Oriented Medicinal Chemistry


6-Bromo-1-cyclopropyl-3-iodo-1H-indole is a polyhalogenated indole derivative (C₁₁H₈BrIN, MW 396.99 g/mol) that integrates three key structural features: a cyclopropyl group at the N1 position, a bromine atom at C6, and an iodine atom at C3 . This specific substitution pattern establishes an electronically and sterically differentiated dihalogenated scaffold capable of orthogonal, sequential palladium-catalyzed cross-coupling . The compound belongs to a class of cyclopropyl-indole derivatives that have demonstrated activity as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), with certain analogs achieving IC₅₀ values of 0.1–28.5 µM in phenotypic assays [1]. Its mixed halogenation profile and N-cyclopropyl modification distinguish it from simpler halogenated indoles for fragment-based drug discovery and CNS-targeted library synthesis.

Why 6-Bromo-1-cyclopropyl-3-iodo-1H-indole Cannot Be Replaced by Simpler Indole Building Blocks


Generic substitution with mono-halogenated indoles (e.g., 6-bromoindole or 3-iodoindole) or N-cyclopropyl indoles lacking the second halogen (e.g., 6-bromo-1-cyclopropyl-1H-indole, CAS 1897690-68-4) fails to replicate the dual orthogonal reactivity and pharmacokinetic profile of 6-bromo-1-cyclopropyl-3-iodo-1H-indole . Mono-halogenated analogs permit only a single cross-coupling step, severely limiting molecular complexity generation, while N-H indole derivatives (e.g., 6-bromo-3-iodo-1H-indole, CAS 372077-73-1) lack the N-cyclopropyl modification associated with enhanced metabolic stability and improved blood-brain barrier penetration [1][2]. Regioisomers such as 5-bromo-1-cyclopropyl-3-iodo-1H-indole alter the electronic landscape of the indole core, potentially compromising binding interactions in NNRTI-targeted hydrophobic pockets . The combination of C3-iodo, C6-bromo, and N1-cyclopropyl substitution is required for the sequential functionalization workflow and biological targeting profile described below.

6-Bromo-1-cyclopropyl-3-iodo-1H-indole: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal C3-Iodo vs C6-Bromo Reactivity Enables Sequential, Protecting-Group-Free Cross-Coupling

The C3 iodine atom undergoes palladium-catalyzed Suzuki-Miyaura coupling with significantly higher reactivity than the C6 bromine atom, enabling sequential, site-selective functionalization without protecting group strategies. In dihalogenated indole systems bearing C3-iodo and C6/C7-bromo substituents, C3-iodine achieves Suzuki coupling yields of 85–92% under mild conditions (Pd(PPh₃)₄, Cs₂CO₃, 80°C), while the bromine substituent remains intact and available for subsequent Buchwald-Hartwig amination (yields ~78%) or second Suzuki coupling . In contrast, mono-halogenated indoles such as 6-bromo-1-cyclopropyl-1H-indole (CAS 1897690-68-4) permit only a single coupling event, and 6-bromo-3-iodo-1H-indole (CAS 372077-73-1) lacks the N-cyclopropyl modification that enhances pharmacokinetic properties .

Sequential cross-coupling Orthogonal reactivity C-H functionalization

N-Cyclopropyl Modification Confers Enhanced Microsomal Stability vs N-H and N-Alkyl Indole Analogs

N-Cyclopropyl indoles exhibit significantly improved metabolic stability in liver microsome assays compared to N-H and N-alkyl indole counterparts. Cyclopropanes are widely recognized in medicinal chemistry for their high C–H bond dissociation energy (~106 kcal/mol for cyclopropyl C–H vs ~98 kcal/mol for typical alkyl C–H), which renders them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. Direct N-cyclopropylation of indoles and related heterocycles has been demonstrated to produce compounds with high metabolic stability, as confirmed in liver microsome stability assays [2]. In contrast, 6-bromo-3-iodo-1H-indole (CAS 372077-73-1), which bears an N-H group, is subject to rapid N-glucuronidation and N-oxidation, leading to faster metabolic clearance. Similarly, N-methyl indole analogs undergo CYP-mediated N-demethylation as a primary metabolic pathway .

Metabolic stability Liver microsomes Cytochrome P450

Cyclopropyl-Indole Scaffold Validated for HIV NNRTI Activity with Quantified Potency

Cyclopropyl-indole derivatives have been rationally designed and experimentally validated as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). A cyclopropyl-containing indole-based compound demonstrated an IC₅₀ of 0.1 µM in an in vitro single-cycle, non-replicative phenotypic assay [1]. In a broader series of cyclopropyl indole derivatives, several compounds inhibited HIV replication as effectively as nevirapine (IC₅₀ = 0.15 µM), with measured IC₅₀ values ranging from 0.1 to 28.5 µM in phenotypic assays against wild-type HIV [2]. These compounds were designed to facilitate a double hydrogen bonding interaction to Lys101 and to efficiently occupy the hydrophobic pockets in the regions of Tyr181/188 and Val179 of the NNRTI binding site [2]. In contrast, non-cyclopropyl indole analogs lacking the N1 substitution show weaker occupancy of the Val179 pocket, as the cyclopropyl group provides crucial hydrophobic contacts in this sub-pocket [2].

HIV NNRTI Antiviral Reverse transcriptase inhibition

Differential Halogen Bonding Potential: Iodine at C3 vs Bromine at C6 for Tunable Target Engagement

The distinct halogen bonding capabilities of iodine at C3 and bromine at C6 provide a tunable molecular recognition surface that is absent in mono-halogenated or symmetrically halogenated indole analogs. Iodine, owing to its larger polarizable surface (σ-hole magnitude: I > Br > Cl), forms stronger, more directional halogen bonds with protein backbone carbonyls and π-systems [1]. In polyhalogenated indole systems, the C3-iodine engages in linear, strong halogen bonding (C–I···O angle ~170°, distance ~2.8–3.0 Å), while the C6-bromine participates in weaker, non-covalent interactions with different geometric preferences . This orthogonal interaction profile allows simultaneous engagement of two distinct binding site features—a capability not achievable with 6-bromo-1-cyclopropyl-1H-indole (single bromine) or 1-cyclopropyl-3-iodo-1H-indole (single iodine). Regioisomeric 5-bromo-1-cyclopropyl-3-iodo-1H-indole alters the halogen bonding geometry at the 5-position vs 6-position, which can disrupt key interactions in targets requiring specific halogen-to-residue distance vectors .

Halogen bonding Structure-based design Molecular recognition

Optimal Procurement and Application Scenarios for 6-Bromo-1-cyclopropyl-3-iodo-1H-indole


Multi-Step Fragment-Based Drug Discovery Requiring Sequential, Protecting-Group-Free Indole Elaboration

In fragment-based drug discovery (FBDD) campaigns targeting kinases, GPCRs, or epigenetic readers, 6-bromo-1-cyclopropyl-3-iodo-1H-indole serves as an ideal core scaffold for generating diverse, three-dimensional fragment libraries. The orthogonal reactivity of C3-iodo and C6-bromo enables two sequential cross-coupling reactions—Suzuki coupling at C3 (yields 85–92% for analogous dihalogenated indoles) followed by Buchwald-Hartwig amination at C6 (yields ~78%)—without intervening protection steps . This reduces synthetic step count by 2–3 steps compared to mono-halogenated indole workflows, translating to significant time and cost savings in parallel library synthesis .

HIV NNRTI Lead Optimization Leveraging N-Cyclopropyl Blood-Brain Barrier Penetration

HIV NNRTI discovery programs targeting viral reservoirs in the central nervous system can utilize 6-bromo-1-cyclopropyl-3-iodo-1H-indole as a key intermediate for synthesizing analogs of validated cyclopropyl indole NNRTIs. The N-cyclopropyl group is essential for efficient occupation of the Val179 hydrophobic pocket in the NNRTI binding site, a feature correlated with IC₅₀ values as low as 0.1 µM against wild-type HIV [1]. NNRTIs are the only anti-HIV drug class suitable for crossing the blood-brain barrier, and the N-cyclopropyl modification further enhances this property while improving metabolic stability [1][2]. This compound enables systematic exploration of C3-aryl and C6-amino substitutions to optimize both antiviral potency and CNS penetration.

PET/SPECT Tracer Development via Iodine Isotopic Exchange at the C3 Position

The C3-iodine atom provides a direct handle for isotopic exchange with radioiodine (¹²³I for SPECT, ¹²⁴I or ¹²⁵I for PET/radiotherapy), making 6-bromo-1-cyclopropyl-3-iodo-1H-indole a valuable precursor for molecular imaging probe development [3]. Halogen-substituted aromatic compounds, particularly iodo- and mixed halogen-substituted derivatives, have demonstrated significant potential in pharmaceutical synthesis and diagnostic imaging, including contrast-enhanced mammography applications [3]. The N-cyclopropyl group provides the metabolic stability necessary for in vivo imaging applications, while the C6-bromine can be used to introduce additional functional groups (e.g., fluorophores, chelators) after radioiodination, enabling modular construction of theranostic agents [3].

Structure-Guided Epigenetic Probe Synthesis with Halogen Bonding-Driven Selectivity

For epigenetic target families (e.g., bromodomains, methyltransferases) where specific halogen bonding interactions dictate selectivity among closely related isoforms, 6-bromo-1-cyclopropyl-3-iodo-1H-indole offers a unique dual-halogen bonding surface [4]. The strong, directional iodine σ-hole at C3 and the moderate, geometrically distinct bromine σ-hole at C6 allow structure-based design of probes that engage two separate binding site features simultaneously—a strategy that has been successfully employed to achieve isoform selectivity in bromodomain inhibitors [4]. The N-cyclopropyl group additionally provides a metabolic stability advantage, ensuring that designed probes maintain sufficient in vivo half-life for cellular and animal model validation studies [2].

Quote Request

Request a Quote for 6-Bromo-1-cyclopropyl-3-iodo-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.